![molecular formula C18H17ClN4O B138736 4,4'-(Furan-2,5-diyl)dibenzimidamide dihydrochloride CAS No. 55368-40-6](/img/structure/B138736.png)
4,4'-(Furan-2,5-diyl)dibenzimidamide dihydrochloride
Overview
Description
Scientific Research Applications
Protein Arginine Methyltransferases (PRMTs) Inhibition
Furamidine Dihydrochloride is a potent, selective, and cell-permeable protein arginine methyltransferase 1 (PRMT1) inhibitor . It has an IC50 of 9.4 μM and displays selectivity over PRMT5, PRMT6, and CARM1 . PRMTs are essential epigenetic and post-translational regulators in eukaryotic organisms . Dysregulation of PRMTs is intimately related to multiple types of human diseases, particularly cancer .
Cancer Treatment
Diamidine compounds exemplified by furamidine provide lead structures that can be potentially further optimized into therapeutic agents for cancer treatment . Furamidine significantly inhibited cell proliferation in leukemia cell lines .
Epigenetic Research
Furamidine can serve as a chemical probe for epigenetic research . Epigenetics refers to the study of functional changes in the genome without altering the underlying nucleotide sequence . Aberrant epigenetic regulation is causative to various disease states, including diabetes, inflammation, and cancer .
Anti-parasitic Compound
Furamidine was originally developed as an anti-parasitic compound for a variety of diseases including Chagas’ disease . It targets AT-rich sequences in trypanosome kinetoplast minicircle DNA (kDNA), resulting in subsequent destruction of the kinetoplast and cell death .
Organic Cation Transporter 1 (OCT1) Substrate
Furamidine dihydrochloride is a substrate of the organic cation transporter 1 (OCT1) . OCT1 is involved in the transport of many endogenous and exogenous organic cations and its function is essential for the elimination of numerous drugs and toxins .
Prodrug Synthesis
A number of prodrugs of furamidine dihydrochloride are being synthesized and are in clinical trial stages . Prodrugs are biologically inactive compounds which can be metabolized in the body to produce an active drug .
Mechanism of Action
Target of Action
Furamidine Dihydrochloride primarily targets Protein Arginine Methyltransferase 1 (PRMT1) . PRMT1 is an enzyme that plays a crucial role in the methylation of arginine residues, a post-translational modification important for various biological processes .
Mode of Action
Furamidine Dihydrochloride acts as a selective inhibitor of PRMT1 . It exhibits selectivity for PRMT1 over other protein arginine methyltransferases such as PRMT5, PRMT6, and PRMT4 (CARM1) . Additionally, Furamidine Dihydrochloride is a potent, reversible, and competitive inhibitor of Tyrosyl-DNA Phosphodiesterase 1 (TDP-1) .
Biochemical Pathways
Furamidine Dihydrochloride affects the biochemical pathways involving PRMT1. By inhibiting PRMT1, it impacts the methylation of arginine residues on histones and other proteins . This can lead to changes in gene expression and other downstream effects.
Pharmacokinetics
The pharmacokinetics of Furamidine Dihydrochloride involves its absorption, distribution, metabolism, and excretion (ADME). It is well absorbed and effectively converted to its active form in the body . It is subject to first-pass metabolism and hepatic retention, limiting its systemic bioavailability .
Result of Action
The inhibition of PRMT1 by Furamidine Dihydrochloride can lead to changes in gene expression and cellular functions . It has been shown to inhibit cell proliferation in leukemia cell lines . Furthermore, it can bind to AT-rich sequences in trypanosome kinetoplast minicircle DNA (kDNA), leading to the destruction of the kinetoplast and cell death .
properties
IUPAC Name |
4-[5-(4-carbamimidoylphenyl)furan-2-yl]benzenecarboximidamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O.2ClH/c19-17(20)13-5-1-11(2-6-13)15-9-10-16(23-15)12-3-7-14(8-4-12)18(21)22;;/h1-10H,(H3,19,20)(H3,21,22);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNYQUQHOUERTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)C(=N)N)C(=N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970703 | |
Record name | 4,4'-(2,5-Furandiyl)dibenzenecarboximidamide dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90970703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(Furan-2,5-diyl)dibenzimidamide dihydrochloride | |
CAS RN |
55368-40-6 | |
Record name | 4,4'-(2,5-Furandiyl)dibenzenecarboximidamide dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90970703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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